molecular formula C12H17N3O2 B6778635 N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(1,2-oxazol-3-yl)acetamide

N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(1,2-oxazol-3-yl)acetamide

Cat. No.: B6778635
M. Wt: 235.28 g/mol
InChI Key: DJLXOHCIOUYNSM-UHFFFAOYSA-N
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Description

N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(1,2-oxazol-3-yl)acetamide is a synthetic organic compound that features a pyridine and oxazole ring in its structure

Properties

IUPAC Name

N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-12(10-11-4-9-17-14-11)13-5-8-15-6-2-1-3-7-15/h1-2,4,9H,3,5-8,10H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLXOHCIOUYNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)CCNC(=O)CC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(1,2-oxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Formation of the Oxazole Ring: The oxazole ring is usually formed via a cyclization reaction involving an α-haloketone and an amide.

    Coupling of the Rings: The pyridine and oxazole rings are then coupled through a nucleophilic substitution reaction, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(1,2-oxazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and infections.

    Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a bioactive molecule.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(1,2-oxazol-3-yl)acetamide: shares structural similarities with other compounds containing pyridine and oxazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of pyridine and oxazole rings, which may confer unique biological activities and chemical properties not found in other similar compounds.

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